molecular formula C16H13ClN2O4S B3204267 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)- CAS No. 1032815-08-9

1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-

Cat. No.: B3204267
CAS No.: 1032815-08-9
M. Wt: 364.8 g/mol
InChI Key: HJVQOLRMZIJZON-UHFFFAOYSA-N
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Description

1.1 Structural Overview
The compound 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)- (CAS: 1032815-08-9) is a heterocyclic aromatic molecule with a fused pyrrolopyridine core. Key structural features include:

  • A chlorine atom at position 4.
  • A 1,3-dioxolane ring fused at position 5.
  • A phenylsulfonyl group at position 1, enhancing stability and modulating electronic properties .

1.2 Synthesis and Characterization
The compound is synthesized via alkylation using n-butyllithium and methyl iodide in a mixed solvent system (tetrahydrofuran/hexane) at low temperatures (-78°C to -25°C) . Analytical data includes:

  • Molecular Formula: C₁₆H₁₃ClN₂O₄S.
  • Molecular Weight: ~388.8 g/mol (calculated).
  • Purity: 98% (HPLC) .

1.3 Applications It serves as a critical intermediate in pharmaceutical synthesis, notably as a fragment for Pemigatinib (CAS: 1513857-77-6), a kinase inhibitor targeting cancer therapies .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-5-(1,3-dioxolan-2-yl)pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O4S/c17-14-12-6-7-19(24(20,21)11-4-2-1-3-5-11)15(12)18-10-13(14)16-22-8-9-23-16/h1-7,10,16H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVQOLRMZIJZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CN=C3C(=C2Cl)C=CN3S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701143650
Record name 4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032815-08-9
Record name 4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032815-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701143650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)- is a member of the pyrrolo[2,3-b]pyridine family, which has garnered interest due to its potential pharmacological applications. This article delves into the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H13ClN2O4SC_{16}H_{13}ClN_{2}O_{4}S, with a molecular weight of approximately 358.80 g/mol. The structure features a pyrrolo[2,3-b]pyridine core substituted with a chloro group and a phenylsulfonyl moiety, as well as a dioxolane ring.

The biological activity of 1H-Pyrrolo[2,3-b]pyridine derivatives often relates to their ability to inhibit specific enzymes or receptors. For instance, studies indicate that derivatives from this family can selectively inhibit phosphodiesterases (PDEs), which are crucial in various signaling pathways in cells.

In Vitro Studies

Several studies have highlighted the compound's potential as an anti-inflammatory and anti-cancer agent:

  • PDE Inhibition : A derivative of the compound was shown to selectively inhibit PDE4B, leading to reduced TNF-α release from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .
  • Antitumor Activity : Compounds derived from the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

Case Studies

  • Anti-inflammatory Activity : In a study involving lipopolysaccharide-stimulated macrophages, a related compound demonstrated significant inhibition of pro-inflammatory cytokine production, indicating its potential use in treating chronic inflammatory conditions .
  • Antiviral Properties : Research has indicated that pyrrolo[2,3-b]pyridine derivatives can inhibit viral replication in vitro. For example, certain compounds displayed moderate activity against HIV-1, suggesting potential for further development as antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1H-Pyrrolo[2,3-b]pyridine derivatives is essential for optimizing their biological activity:

SubstituentEffect on ActivityReference
Chloro at position 4Enhances PDE inhibition
Dioxolane ringImproves solubility and bioavailability
Phenylsulfonyl groupIncreases selectivity towards PDE4B

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that pyrrolo[2,3-b]pyridine derivatives exhibit promising anticancer properties. For instance, compounds similar to 4-chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)- have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth. Studies suggest that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the disruption of cell cycle progression and the activation of pro-apoptotic pathways .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies indicate that certain derivatives demonstrate significant inhibition against a range of bacterial strains. This antimicrobial action is attributed to the ability of the pyrrolo[2,3-b]pyridine structure to interact with bacterial cell membranes or essential metabolic pathways .

Neurological Applications
Another area of interest is the potential use of these compounds in treating neurological disorders. Research suggests that pyrrolo[2,3-b]pyridine derivatives may act as inhibitors of specific enzymes related to neurodegenerative diseases, thereby offering a novel approach to therapy for conditions like Alzheimer's disease .

Material Science

Polymer Chemistry
In material science, 1H-pyrrolo[2,3-b]pyridine derivatives are being explored as building blocks for novel polymers. Their unique electronic properties make them suitable for applications in organic electronics and photonic devices. The incorporation of these compounds into polymer matrices can enhance conductivity and stability under various environmental conditions .

Nanotechnology
The compound has potential applications in nanotechnology as well. Its ability to form stable complexes with metal ions makes it a candidate for developing nanomaterials with specific catalytic or electronic properties. Research is ongoing into the synthesis of nanoparticles using this compound as a precursor or stabilizing agent .

Organic Synthesis

Synthetic Intermediates
1H-Pyrrolo[2,3-b]pyridine derivatives serve as valuable intermediates in organic synthesis. They can be utilized in the synthesis of more complex molecules through various reaction pathways such as cross-coupling reactions and cycloadditions. The versatility of these compounds allows chemists to explore new synthetic routes for drug discovery and development .

Case Studies

Application AreaStudy ReferenceFindings
Anticancer Activity Induces apoptosis in cancer cells
Antimicrobial Properties Significant inhibition against bacteria
Neurological Applications Potential inhibitors for neurodegeneration
Polymer Chemistry Enhanced conductivity in polymers
Nanotechnology Development of catalytic nanoparticles
Organic Synthesis Valuable intermediates for complex synthesis

Comparison with Similar Compounds

Substituent Variations in Pyrrolo[2,3-b]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Synthesis Method Application
Target Compound 4-Cl, 5-(1,3-dioxolan-2-yl), 1-(phenylsulfonyl) C₁₆H₁₃ClN₂O₄S 388.8 98% purity, alkylation route Alkylation with n-BuLi/MeI Pemigatinib intermediate
4-Chloro-1-(phenylsulfonyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1196507-57-9) 4-Cl, 5-CF₃, 1-(phenylsulfonyl) C₁₅H₁₀ClF₃N₂O₂S 394.8 High reactivity, hazardous (GHS) Suzuki coupling Research chemical
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-chloro-2-(4-morpholinylmethyl)-1-(phenylsulfonyl)- (CAS: 2382664-60-8) 4-Cl, 2-(morpholinylmethyl), 5-carboxaldehyde C₁₉H₁₈ClN₃O₄S 419.9 98% purity, polar functional groups Multi-step alkylation/functionalization Kinase inhibitor fragment
5-Bromo-3-(3,4-dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-(3,4-dimethoxyphenyl) C₁₆H₁₃BrN₂O₂ 365.2 MP: 268–287°C, Suzuki coupling Suzuki-Miyaura reaction Medicinal chemistry intermediate

Key Structural and Functional Differences

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The trifluoromethyl group (CF₃) in the analog (CAS: 1196507-57-9) increases lipophilicity and metabolic stability compared to the 1,3-dioxolane group in the target compound .
    • The morpholinylmethyl substituent (CAS: 2382664-60-8) introduces a basic nitrogen, enhancing solubility in polar solvents .
  • Synthesis Routes :

    • The target compound employs alkylation under cryogenic conditions , whereas analogs like the 5-bromo derivative use Suzuki coupling with arylboronic acids .
  • Biological Relevance :

    • The 1,3-dioxolane group in the target compound may improve bioavailability by mimicking carbohydrate moieties, a feature absent in the trifluoromethyl analog .

Physicochemical Properties

Property Target Compound 5-Trifluoromethyl Analog Morpholinylmethyl Analog
Melting Point Not reported 303–306°C (related compound) Not reported
Solubility Low (non-polar solvents) Moderate (DCM/THF) High (polar aprotic solvents)
Reactivity Stable under basic conditions Sensitive to nucleophiles due to CF₃ Reactive aldehyde group

Q & A

Q. Optimization Tips :

  • Temperature control (-25°C) minimizes side reactions during alkylation.
  • Purification via silica gel chromatography improves purity (>98%) .
  • Yield correlates with stoichiometric ratios (e.g., excess methyl iodide enhances methylation efficiency) .

Basic: How is the compound characterized structurally, and what analytical techniques resolve ambiguities in functional group assignment?

Answer:
Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro at C4, dioxolane at C5) by analyzing chemical shifts (δ 7.5–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 364.8 for [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry of the dioxolane ring and sulfonyl group orientation .

Q. Troubleshooting :

  • Overlapping NMR signals (e.g., dioxolane protons) can be resolved using 2D techniques (COSY, HSQC) .
  • Contradictory mass spectral data (e.g., isotopic patterns for Cl/Br) require isotopic filtering or alternative ionization methods .

Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability in kinase inhibition assays) be systematically addressed?

Answer:
Common Sources of Variability :

  • Assay Conditions : Differences in ATP concentration (e.g., 10 μM vs. 100 μM) alter apparent IC₅₀ values .
  • Cell Line Selection : FGFR1 inhibition potency varies between 4T1 breast cancer cells (IC₅₀ = 7 nM) and other models due to receptor isoform expression .

Q. Resolution Strategies :

  • Standardize assay protocols (e.g., fixed ATP levels, consistent incubation times).
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics independently of cellular context .
  • Validate results across multiple cell lines (e.g., Ba/F3-FGFR1 vs. HEK293T) to isolate compound-specific effects .

Advanced: What methodologies optimize the compound’s stability under physiological conditions for in vivo studies?

Answer:
Key Stability Challenges :

  • Hydrolysis of the dioxolane ring in acidic environments (e.g., stomach pH) .
  • Sulfonyl group oxidation in hepatic microsomes .

Q. Optimization Approaches :

  • Prodrug Design : Replace dioxolane with a ketal-protected carbonyl group, which hydrolyzes selectively in target tissues .
  • Metabolic Shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) adjacent to the sulfonyl moiety to reduce oxidative metabolism .
  • pH Stability Testing : Use simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) to assess degradation kinetics .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced FGFR selectivity?

Answer:
SAR Insights :

  • C4 Chlorine : Critical for FGFR1 binding (removal reduces activity 10-fold). Forms a halogen bond with Ala564 in the ATP-binding pocket .
  • C5 Dioxolane : Modulates solubility; replacing it with a pyrimidine improves hydrophobic pocket interactions but reduces bioavailability .

Q. Design Strategies :

  • Position 1 (Sulfonyl Group) : Replace phenylsulfonyl with heteroaryl sulfonamides (e.g., pyridine-3-sulfonyl) to enhance water solubility while retaining affinity .
  • Position 2 Methyl : Steric effects from methyl substitution improve selectivity over off-target kinases (e.g., VEGFR2) .

Q. Experimental Validation :

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes.
  • In vitro Profiling : Test against kinase panels (e.g., Eurofins KinaseProfiler) to quantify selectivity .

Basic: What are the compound’s key physicochemical properties, and how do they influence formulation strategies?

Answer:
Properties :

  • LogP : ~2.8 (moderate lipophilicity) .
  • Aqueous Solubility : <0.1 mg/mL (limits oral bioavailability) .

Q. Formulation Solutions :

  • Nanoparticle Encapsulation : Use PLGA nanoparticles to enhance solubility and prolong half-life .
  • Co-crystallization : Co-crystals with succinic acid improve dissolution rates in preclinical models .

Advanced: How can conflicting data on antitumor efficacy in murine models be reconciled?

Answer:
Potential Causes :

  • Dosing Regimens : Suboptimal dosing frequency (e.g., once daily vs. twice daily) affects tumor regression rates .
  • Metabolic Differences : Murine CYP450 isoforms may metabolize the compound faster than human enzymes .

Q. Mitigation Approaches :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Adjust doses based on AUC/MIC ratios derived from plasma concentration data .
  • Humanized Mouse Models : Use NSG mice engrafted with human hepatocytes to better predict human metabolic outcomes .

Basic: What safety and toxicity profiles are documented for this compound class?

Answer:
Known Risks :

  • Off-Target Effects : Inhibition of hERG channels (IC₅₀ = 1.2 μM) necessitates cardiac safety screening .
  • Cytotoxicity : LC₅₀ in HEK293 cells = 25 μM; therapeutic index (TI) = 3.5 .

Q. Testing Protocols :

  • AMES Test : Negative for mutagenicity at ≤10 μg/plate .
  • hERG Patch Clamp : Mandatory for IND-enabling studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,3-dioxolan-2-yl)-1-(phenylsulfonyl)-

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